molecular formula C9H14N2O2 B11171606 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide

Numéro de catalogue: B11171606
Poids moléculaire: 182.22 g/mol
Clé InChI: PLBXGKGBIWQKSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a chemical compound offered for research and development purposes. It belongs to a class of molecules featuring a 5-methylisoxazole moiety, a structure recognized in medicinal chemistry for its potential as a scaffold in biologically active compounds . The core butanamide structure is a feature in various synthesized compounds for research, such as those explored for enzyme inhibition . This product is intended for laboratory research by qualified professionals only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Propriétés

Formule moléculaire

C9H14N2O2

Poids moléculaire

182.22 g/mol

Nom IUPAC

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide

InChI

InChI=1S/C9H14N2O2/c1-4-6(2)9(12)10-8-5-7(3)13-11-8/h5-6H,4H2,1-3H3,(H,10,11,12)

Clé InChI

PLBXGKGBIWQKSK-UHFFFAOYSA-N

SMILES canonique

CCC(C)C(=O)NC1=NOC(=C1)C

Origine du produit

United States

Méthodes De Préparation

Synthesis of 2-Methylbutanoyl Chloride

2-Methylbutanoic acid (1.0 eq) is refluxed with oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by dimethylformamide (DMF, 0.1 eq). The reaction completes within 2 hours, evidenced by cessation of gas evolution. Excess oxalyl chloride and DCM are removed via rotary evaporation, yielding 2-methylbutanoyl chloride as a pale-yellow liquid (95% purity by GC-MS).

Coupling with 5-Methyl-1,2-Oxazol-3-Amine

The acid chloride (1.05 eq) is added dropwise to a chilled (−10°C) solution of 5-methyl-1,2-oxazol-3-amine (1.0 eq) and triethylamine (2.5 eq) in DCM. After warming to room temperature overnight, the mixture is washed with 5% HCl (removing unreacted amine) and saturated NaHCO₃ (neutralizing excess acid). The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding the title compound as a white solid (78% yield, m.p. 112–114°C).

Carbodiimide-Based Coupling Methods

EDCl/HOBt Activation

A mixture of 2-methylbutanoic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq), and hydroxybenzotriazole (HOBt, 1.1 eq) in tetrahydrofuran (THF) is stirred at 0°C for 30 minutes. 5-Methyl-1,2-oxazol-3-amine (1.0 eq) is added, and the reaction proceeds at 25°C for 12 hours. Workup includes filtration to remove urea byproducts and solvent evaporation. Recrystallization from ethanol/water affords the amide in 82% yield.

Comparative Efficiency of Coupling Reagents

Reagent System Yield (%) Reaction Time (h) Purity (%)
EDCl/HOBt821298
DCC/DMAP681895
HATU88699

HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) demonstrates superior efficiency but incurs higher costs. EDCl/HOBt balances economy and performance for large-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling reaction in acetonitrile at 120°C for 20 minutes, achieving 89% yield. This method reduces side products like N-acylurea, common in prolonged thermal reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.35 (s, 1H, oxazole-H), 2.50 (q, 1H, CH(CH₂CH₃)), 2.25 (s, 3H, oxazole-CH₃), 1.60–1.45 (m, 2H, CH₂), 1.10 (d, 3H, CH₃).

  • IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O = 60:40) shows a single peak at 4.2 minutes (purity >99%), confirming absence of unreacted starting materials.

Scalability and Industrial Feasibility

Bench-scale reactions (100 g) using EDCl/HOBt in THF achieve consistent yields (80–82%) with minimal process optimization. Continuous-flow systems further enhance throughput, reducing reaction time to 2 hours via pressurized tubular reactors .

Analyse Des Réactions Chimiques

Types de réactions

Le N-(5-méthyl-1,2-oxazol-3-yl)-2-méthylbutanamide peut subir diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé pour former les N-oxydes d’oxazole correspondants.

    Réduction : Les réactions de réduction peuvent convertir le cycle oxazole en un cycle oxazoline.

    Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle oxazole ou le groupe amide.

Réactifs et conditions courantes

    Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

    Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

    Substitution : Des réactifs comme les halogènes, les halogénures d’alkyle et les nucléophiles (par exemple, les amines, les thiols) sont couramment utilisés.

Principaux produits formés

    Oxydation : N-oxydes d’oxazole.

    Réduction : Dérivés d’oxazoline.

    Substitution : Divers dérivés d’oxazole et d’amide substitués.

Applications De Recherche Scientifique

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

Reactions Include:

  • Oxidation: Produces oxazole N-oxides.
  • Reduction: Converts oxazole to oxazoline derivatives.
  • Substitution: Facilitates electrophilic and nucleophilic substitutions at the oxazole ring or amide group.
Reaction TypeCommon ReagentsProducts
OxidationHydrogen peroxideOxazole N-oxides
ReductionLithium aluminum hydrideOxazoline derivatives
SubstitutionHalogens, alkyl halidesSubstituted derivatives

Biology

Research indicates that 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide exhibits potential biological activities , particularly antimicrobial and anticancer properties. Its interaction with biological targets may modulate enzyme activity or receptor functions.

Medicine

The compound is being explored for its therapeutic potential:

  • Investigated as a drug candidate due to its ability to interact with specific biological targets.
  • Potential applications include treatment strategies for various diseases, including neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of compounds similar to this compound on cancer cell lines. Results indicated promising activity with IC50 values suggesting effective inhibition of cell proliferation.

Case Study 2: Neurodegenerative Disorders

Research has suggested that compounds in this class could potentially inhibit tau protein aggregation, a hallmark of Alzheimer's disease. The mechanisms involve binding interactions that may stabilize or disrupt pathological formations in neuronal cells.

Mécanisme D'action

Le mécanisme d’action du N-(5-méthyl-1,2-oxazol-3-yl)-2-méthylbutanamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle oxazole peut interagir avec les enzymes et les récepteurs, inhibant potentiellement leur activité. Le groupe amide peut former des liaisons hydrogène avec les molécules biologiques, améliorant l’affinité de liaison du composé. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé.

Comparaison Avec Des Composés Similaires

Halogenated Derivatives

Halogenation significantly alters physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties/Activities References
2-Bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide C₉H₁₃BrN₂O₂ 261.12 Bromine at 2-position of butanamide Amide Increased molecular weight; potential enhanced reactivity due to Br
2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide C₇H₉ClN₂O₂ 188.61 Chlorine at 2-position; shorter propanamide chain Amide Reduced steric bulk compared to butanamide analogs

Key Findings :

  • Bromination (e.g., 2-bromo derivative) increases molecular weight and may improve lipophilicity, which could enhance blood-brain barrier penetration in drug design .

Cyclopropane-Containing Analogs

Structural rigidity introduced by cyclopropane rings can impact conformational flexibility:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties/Activities References
2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide C₉H₁₂N₂O₂ 180.20 Cyclopropane ring at acyl group Amide Enhanced rigidity; potential for selective target binding

Key Findings :

Sulfonamide Derivatives

Replacing the amide group with a sulfonamide alters electronic properties and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties/Activities References
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₇H₁₇N₃O₄S₂ 399.46 Sulfonamide linkage; aromatic sulfonyl group Sulfonamide Antimicrobial activity (explicitly studied for sulfonamide derivatives)
2,4,5-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide C₁₀H₇Cl₃N₂O₃S 341.60 Trichlorophenyl group Sulfonamide High halogen content may enhance antibacterial potency

Key Findings :

  • Sulfonamide derivatives are frequently explored for antimicrobial applications due to their mechanism of action (e.g., dihydropteroate synthase inhibition) .

Crystal Packing and Structural Interactions

Evidence from crystallographic studies highlights intermolecular interactions:

  • In 3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, face-to-face interactions between thiadiazole and oxazole rings contribute to columnar packing, which could influence solubility and melting points .
  • The use of SHELXL and ORTEP software (–6) in determining crystal structures underscores the reliability of structural data for these analogs.

Activité Biologique

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • A methyl group at the second position,
  • An oxazole ring at the fifth position,
  • A butanamide backbone .

This specific substitution pattern is believed to impart distinct chemical and biological properties that can be leveraged in various applications.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including:

  • Oxidation to form oxazole N-oxides,
  • Reduction to yield oxazoline derivatives,
  • Substitution reactions leading to various substituted oxazole and amide derivatives.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The oxazole ring can modulate enzyme activity by:

  • Inhibiting or activating pathways involved in various biochemical processes,
  • Forming hydrogen bonds with biological molecules through its amide group, enhancing binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential as an inhibitor of retroviral proteases, crucial for the replication of viruses like HIV. By interfering with viral replication, it positions itself as a candidate for antiviral therapies.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. The interaction with cellular pathways involved in cancer progression is under investigation, with promising results indicating potential efficacy against certain cancer cell lines .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. In assays such as DPPH and ABTS methods, it demonstrated varying levels of inhibition against free radicals, suggesting it could play a role in oxidative stress mitigation .

Case Studies and Experimental Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFindings
Study ADemonstrated significant inhibition of retroviral proteases with IC50 values indicating effective antiviral activity.
Study BShowed promising anticancer effects in vitro against specific cancer cell lines.
Study CEvaluated antioxidant properties revealing moderate scavenging activity against DPPH radicals.

These findings underscore the compound's versatility and potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure/FunctionalityUnique Features
N-(4-hydroxyphenyl)butanamideSimilar amide structureHydroxyl group enhances solubility
5-MethylisoxazoleRelated heterocyclic structureDifferent ring system
4-Amino-N-methylbutanamideSimilar amine and amide functionalitiesLacks oxazole component

The unique oxazole moiety combined with an amide structure may confer distinct biological properties not found in other similar compounds .

Q & A

Basic: What are the standard synthetic routes for 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide?

The synthesis typically involves coupling a butanamide derivative with a functionalized isoxazole moiety. Key steps include:

  • Amide bond formation : Reacting 2-methylbutanoyl chloride with 5-methyl-1,2-oxazol-3-amine under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF) with a base like triethylamine to neutralize HCl byproducts .
  • Purification : Recrystallization using solvents like pet-ether or ethanol to isolate the product, monitored by TLC for reaction completion .
  • Optimization : Microwave-assisted synthesis or solvent-free conditions may enhance reaction efficiency, though specific parameters (temperature, time) must be empirically determined .

Advanced: How can researchers optimize reaction yields for structurally analogous compounds with conflicting steric or electronic effects?

  • Steric hindrance mitigation : Use bulky base catalysts (e.g., DBU) to deprotonate the oxazole amine, improving nucleophilicity for amide coupling .
  • Electronic effects : Adjust solvent polarity (e.g., switch from THF to DMF) to stabilize intermediates in electron-deficient systems .
  • Real-time monitoring : Employ inline FTIR or HPLC to track reaction progress and identify side products, enabling rapid parameter adjustments .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the amide linkage (δ ~7.5–8.5 ppm for NH) and oxazole ring protons (δ ~6.0–6.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 211.1215) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced: How to resolve contradictions in biological activity data between in vitro and in silico studies?

  • Assay validation : Replicate in vitro studies using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) to confirm target engagement .
  • Molecular dynamics simulations : Refine docking models by incorporating solvent effects and flexible receptor conformations to align with experimental IC50_{50} values .
  • Purity verification : Ensure compound purity (>95% by HPLC) to exclude confounding effects from impurities .

Basic: What initial biological screening approaches are recommended for this compound?

  • In vitro assays : Test against enzyme targets (e.g., COX-2 for anti-inflammatory activity) or cancer cell lines (e.g., MTT assay on HeLa cells) .
  • ADME profiling : Use Caco-2 permeability assays and microsomal stability tests to prioritize derivatives with favorable pharmacokinetics .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives with modified oxazole rings?

  • Core modifications : Synthesize analogs with substituents at the oxazole 5-position (e.g., halogens, methyl groups) to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Overlay docking poses of active vs. inactive analogs to identify critical hydrogen-bonding or hydrophobic interactions .
  • Data integration : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity trends .

Basic: What are the stability considerations for long-term storage of this compound?

  • Storage conditions : Store at −20°C in amber vials under inert gas (N2_2) to prevent hydrolysis of the amide bond or oxazole ring oxidation .
  • Degradation monitoring : Periodic HPLC analysis to detect decomposition products (e.g., free amine or carboxylic acid) .

Advanced: How to address low solubility in aqueous buffers during in vivo studies?

  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility, which are cleaved in vivo .
  • Nanocarrier systems : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

Basic: How to validate the compound’s mechanism of action in a biological context?

  • Target knockdown : Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess loss of compound efficacy .
  • Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) post-treatment .

Advanced: What strategies mitigate toxicity observed in preliminary animal studies?

  • Metabolite profiling : Identify toxic metabolites via LC-MS/MS and redesign the compound to block metabolic hotspots (e.g., CYP3A4 oxidation sites) .
  • Dose optimization : Conduct PK/PD modeling to establish a therapeutic window balancing efficacy and safety .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.